![molecular formula C15H26O B187764 Cedran-8-ol CAS No. 16230-29-8](/img/structure/B187764.png)
Cedran-8-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cedran-8-ol can be synthesized through various chemical reactions involving the precursor compounds found in cedarwood oil. One common method involves the hydrogenation of cedrene, a sesquiterpene hydrocarbon, in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of cedarwood oil from the heartwood of cedar trees, followed by fractional distillation to isolate the desired compound . The extracted oil is subjected to further purification processes to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Cedran-8-ol undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (chlorine, bromine), electrophiles.
Major Products Formed:
Oxidation: Cedranone.
Reduction: Dihydrothis compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Fragrance Industry
Cedran-8-ol is widely recognized for its pleasant aroma, making it a valuable ingredient in the fragrance industry. It is often used in perfumes and personal care products due to its woody and balsamic scent profile.
Safety Assessments
Research indicates that this compound has been evaluated for safety in cosmetic formulations. A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound does not present significant genotoxicity concerns and has a well-defined No Observed Effect Level (NOEL) for skin sensitization at 2000 μg/cm² .
Pharmaceutical Applications
This compound has shown potential in pharmaceutical applications, particularly in cancer research. Studies have highlighted its biological activities, including:
Anticancer Properties
This compound has been investigated for its effects on cancer cell lines. For instance, a study on Cyprus propolis revealed that the absence of this compound correlated with lower antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) when treated with ethanolic extracts of propolis . This suggests that this compound may play a role in enhancing the anticancer effects of propolis.
Agricultural Uses
This compound's insecticidal properties have garnered attention in agriculture, particularly as a potential natural pesticide.
Insecticidal Activity
Research indicates that essential oils containing this compound exhibit larvicidal effects against various pests. For example, studies have shown that essential oils from Psidium guajava leaves, rich in this compound, possess significant insecticidal activity against larvae of Culex pipiens . The lethal concentration (LC50) values obtained from these studies suggest that this compound can be an effective component in developing eco-friendly pest control solutions.
Case Study 1: Fragrance Safety Assessment
A comprehensive assessment by RIFM evaluated the safety profile of this compound in cosmetic products. The study involved multiple tests to determine skin sensitization potential and concluded that it is a weak sensitizer with specific concentration limits for safe use in consumer products .
Case Study 2: Anticancer Activity
In a study examining the composition of Cyprus propolis, researchers found that samples lacking this compound had reduced efficacy against breast cancer cell lines. This highlights the compound's potential role as an active ingredient in natural anticancer therapies .
Mechanism of Action
Cedran-8-ol exerts its effects through various molecular targets and pathways. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, such as CYP2B6 and CYP3A4, which are involved in drug metabolism . Additionally, this compound has been shown to have sedative effects through its interaction with the autonomic nervous system .
Comparison with Similar Compounds
Cedran-8-ol is unique among sesquiterpene alcohols due to its specific chemical structure and properties. Similar compounds include:
Cedrol: Another sesquiterpene alcohol with a similar structure but different stereochemistry.
Cedrene: A sesquiterpene hydrocarbon that serves as a precursor to this compound.
Cedranone: A ketone derivative formed through the oxidation of this compound.
This compound stands out due to its distinct woody aroma and its wide range of applications in various fields.
Biological Activity
Cedran-8-ol, a sesquiterpenoid compound with the chemical formula CHO, has garnered attention for its diverse biological activities. This article compiles various research findings, including case studies and data tables, to elucidate the biological properties of this compound.
This compound is characterized by its unique structure, which contributes to its biological activity. It is primarily found in essential oils derived from plants such as Psidium guajava and Juniperus species. The compound's presence in these essential oils has been linked to various pharmacological effects.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. A study evaluating the essential oil of P. guajava found that this compound was one of the main components responsible for its effectiveness against various pathogens. The oil exhibited notable activity against bacteria and fungi, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
Candida albicans | 30 |
This table summarizes the MIC values for this compound against selected pathogens, highlighting its effectiveness in inhibiting microbial growth.
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. Research employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that this compound exhibits moderate free radical scavenging activity. The results showed that it could effectively reduce oxidative stress in biological systems.
Sample | SC50 (µg/mL) |
---|---|
This compound | 70 |
Standard Antioxidant | 9.8 (BHT) |
The table above compares the scavenging capacity of this compound with a standard antioxidant, demonstrating its potential utility in combating oxidative damage.
Insecticidal Activity
This compound has been evaluated for its insecticidal properties against various insect species. A study reported that the essential oil containing this compound showed significant larvicidal activity against Drosophila melanogaster, with lethal concentrations (LC) indicating effective control measures for pest management.
Insect Species | LC50 (mg/L) |
---|---|
Drosophila melanogaster | 66.4 |
Tribolium castaneum | 72.5 |
These findings suggest that this compound could be a viable alternative to synthetic insecticides, promoting environmentally friendly pest control strategies.
Anti-inflammatory and Anticancer Potential
Emerging research has suggested that this compound may possess anti-inflammatory and anticancer properties. Studies have indicated that it can modulate inflammatory pathways and exhibit cytotoxic effects on cancer cell lines, although further investigation is needed to fully elucidate these mechanisms.
Properties
IUPAC Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVURIXNDRWRAFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335033, DTXSID30859104 | |
Record name | Cedran-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_10726 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-53-2, 16230-29-8 | |
Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cedran-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Cedran-8-ol in the context of the provided research papers?
A: this compound is identified as a key component of Psidium guajava (guava) leaf essential oil. [] The research paper highlights the insecticidal activity of this essential oil against the red flour beetle (Tribolium castaneum) when applied using the fumigation method. [] While the specific contribution of this compound to this insecticidal effect isn't isolated in the study, its presence in the essential oil composition is noteworthy.
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